![molecular formula C20H18Se2 B1624932 1,3-Bis[(phenylseleno)methyl]benzene CAS No. 239448-30-7](/img/structure/B1624932.png)
1,3-Bis[(phenylseleno)methyl]benzene
Übersicht
Beschreibung
1,3-Bis[(phenylseleno)methyl]benzene is a chemical compound with the empirical formula C20H18Se2 . It has a molecular weight of 416.28 . This compound is used as a reactant for the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, palladium catalysts for the Heck reaction, and as a precursor ligand for the preparation of Se-ligated Pd-pincer catalyst .
Synthesis Analysis
The synthesis of 1,3-Bis[(phenylseleno)methyl]benzene involves it being used as a reactant for the synthesis of various compounds. It is used in the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, and palladium catalysts for the Heck reaction .Molecular Structure Analysis
The molecular structure of 1,3-Bis[(phenylseleno)methyl]benzene is represented by the empirical formula C20H18Se2 . The compound has a molecular weight of 416.28 .Chemical Reactions Analysis
1,3-Bis[(phenylseleno)methyl]benzene is used as a reactant in the synthesis of various compounds. It is used in the synthesis of allylic and benzylic carbanions, SeCSe-Pd (II) pincer complex, and palladium catalysts for the Heck reaction .Physical And Chemical Properties Analysis
1,3-Bis[(phenylseleno)methyl]benzene has a molecular weight of 416.28 and an empirical formula of C20H18Se2 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Optimization in Chemical Industries
1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-Bis[(phenylseleno)methyl]benzene, demonstrates high-performance qualities such as excellent yellowing resistance and weather resistance. It finds extensive application in optical polymer composite materials, construction, automotive, and other industries. The research highlighted the synthesis optimization of this compound from m-xylylenediamine and bis(trichloromethyl) Carbonate under certain conditions, enhancing its yield and viability for industrial applications (Dong Jianxun et al., 2018).
2. NMR and Theoretical Studies in Organoselenium Compounds
New 1,3-bis(phenylselanylmethyl)benzene compounds have been synthesized and characterized using NMR spectroscopy. The research focused on the coupling of 1H and 13C signals of groups involved in intramolecular nonbonding interactions with 77Se. Quantum chemical analyses were performed to confirm these interactions, revealing that minimal energy conformations for these compounds present Se⋯O/Se⋯H interactions (Erick Fragoso et al., 2018).
3. Anion Transport and Medicinal Chemistry
1,3-Bis(benzimidazol-2-yl)benzene, related to 1,3-Bis[(phenylseleno)methyl]benzene, shows potent anionophoric activity, useful in medicinal chemistry. Modification of this compound with strong electron-withdrawing substituents leads to a significant increase in activity. The position and number of benzimidazolyl groups on the central phenyl scaffold are crucial in this transport mechanism (Chen-Chen Peng et al., 2016).
4. Metal–Organic Complexes and Coordination Chemistry
In coordination chemistry, 1,3-Bis[(phenylseleno)methyl]benzene derivatives are used to construct metal–organic complexes. The study explored the assembly of these complexes using copper ions, leading to discrete molecular chairs and 1D molecular-chair-based coordination polymers. These complexes have potential applications in catalysis and materials science (Fangna Dai et al., 2009).
5. Catalysis in Organic Chemistry
In organic chemistry, selenium-catalyzed oxidations with aqueous hydrogen peroxide were explored using derivatives of 1,3-Bis[(phenylseleno)methyl]benzene. These compounds were found to be highly reactive and selective catalysts for the oxidation of carbonyl compounds, presenting new avenues for efficient and environmentally friendly catalytic processes (G. ten Brink et al., 2001).
Eigenschaften
IUPAC Name |
1,3-bis(phenylselanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Se2/c1-3-10-19(11-4-1)21-15-17-8-7-9-18(14-17)16-22-20-12-5-2-6-13-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBPZAUCBNUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)C[Se]C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470575 | |
| Record name | 1,3-Bis[(phenylseleno)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(phenylseleno)methyl]benzene | |
CAS RN |
239448-30-7 | |
| Record name | 1,3-Bis[(phenylseleno)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239448-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



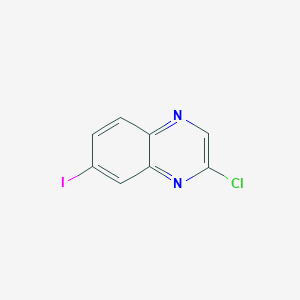
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)
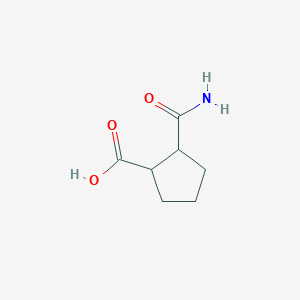
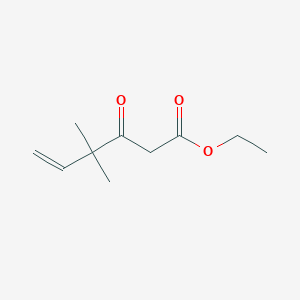



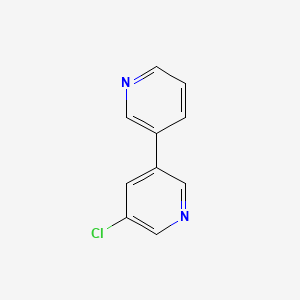
![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)
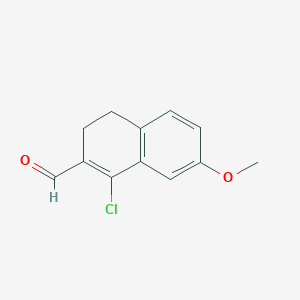
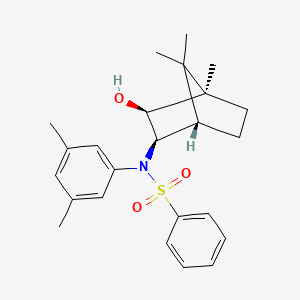
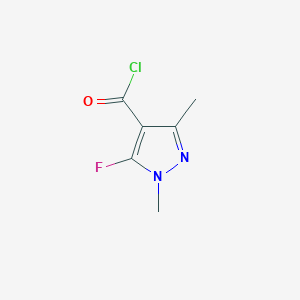
![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)
